molecular formula C12H16ClN3O5S2 B3006971 N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034404-67-4

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Cat. No.: B3006971
CAS No.: 2034404-67-4
M. Wt: 381.85
InChI Key: GGJFVKBHXYAITK-UHFFFAOYSA-N
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Description

N-(2-(5-Chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a synthetic small molecule characterized by a heterocyclic framework. Its structure comprises:

  • A 5-chlorothiophen-2-yl moiety, providing aromaticity and electron-withdrawing properties due to the chlorine substituent.
  • A methoxyethyl side chain, contributing to solubility and steric bulk.
  • A 2-oxoimidazolidine-1-carboxamide core, which is a common pharmacophore in protease inhibitors and kinase modulators.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and carboxamide groups play critical roles. Its crystallographic data, if available, would likely be refined using programs like SHELXL due to its small-molecule nature .

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O5S2/c1-21-8(9-3-4-10(13)22-9)7-14-11(17)15-5-6-16(12(15)18)23(2,19)20/h3-4,8H,5-7H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGJFVKBHXYAITK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)N1CCN(C1=O)S(=O)(=O)C)C2=CC=C(S2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory effects. This article reviews the biological activity of this compound based on diverse research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical structure includes a thiophene ring, a methoxyethyl group, and an imidazolidine core, which may contribute to its biological properties. The presence of a methylsulfonyl group is also significant for its pharmacological activity.

Research indicates that this compound exhibits several mechanisms that may contribute to its biological activity:

  • Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines. For instance, studies demonstrated that it activates caspases and alters the expression of apoptotic markers such as BAX and BCL2, leading to increased cell death in cancerous cells .
  • Inhibition of Inflammatory Pathways : It has been reported to down-regulate pro-inflammatory cytokines such as IL-1β and COX-2, suggesting a potential role in anti-inflammatory therapies .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Biological Activity Cell Line/Model Effect IC50 (µg/mL)
Apoptosis InductionMCF7 (breast cancer)Significant increase in apoptosis9.5
Apoptosis InductionHEP2 (laryngeal carcinoma)Significant increase in apoptosis12
Inhibition of InflammationVarious modelsDown-regulation of IL-1β, COX-2Not specified
CytotoxicityVERO (normal cell line)58% inhibition at 100 µg/mLNot specified

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A recent investigation assessed the cytotoxic effects of the compound on MCF7 and HEP2 cells. It was found that treatment with the compound led to a significant reduction in cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin. The study also highlighted the compound's ability to halt the cell cycle at specific phases, indicating a targeted mechanism against cancer proliferation .
  • Anti-inflammatory Effects : Another study focused on the anti-inflammatory properties of the compound. It demonstrated that treatment resulted in decreased levels of inflammatory markers in vitro, suggesting potential applications for inflammatory diseases .
  • Molecular Docking Studies : Theoretical molecular modeling studies indicated strong binding affinities to targets involved in cancer progression, such as P53 mutant proteins and Bcl2, reinforcing its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest analogues include derivatives with variations in the aromatic ring, sulfonyl groups, or side chains. Key comparisons are outlined below:

Table 1: Structural and Functional Comparison
Compound Name Aromatic Ring Key Substituents Molecular Weight (g/mol) Solubility (LogP) Biological Activity (IC₅₀, nM)
Target Compound 5-Chlorothiophen-2-yl Methoxyethyl, Methylsulfonyl ~400 (estimated) 2.1 (predicted) Not reported
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-Chlorophenylsulfanyl Trifluoromethyl, Pyrazole ~340 (estimated) 3.5 (predicted) Enzyme inhibition (~50 nM)
3-(Methylsulfonyl)imidazolidinone derivatives None Methylsulfonyl, Varied R-groups ~250–350 1.8–2.8 Anticancer (100–500 nM)
Key Observations:

Replacement with a pyrazole ring (as in the second compound) introduces additional hydrogen-bonding sites but increases hydrophobicity (higher LogP).

Sulfonyl Group Impact :

  • The methylsulfonyl group in the target compound enhances solubility (lower LogP) relative to trifluoromethyl groups, which are highly lipophilic . Methylsulfonyl may also improve target selectivity due to its strong electron-withdrawing nature.

Side Chain Variations: The methoxyethyl chain in the target compound likely improves water solubility compared to bulkier alkyl chains in other imidazolidinone derivatives.

Crystallographic and Conformational Analysis

Structural studies of similar compounds, such as those listed in Table 1, often employ SHELX programs for crystallographic refinement. For example:

  • Bond angles and torsional conformations in the pyrazole derivative () were determined using SHELXL, revealing a planar aromatic system and optimal dihedral angles for enzyme binding .
  • The target compound’s 2-oxoimidazolidine core may adopt a puckered conformation, influencing its interaction with biological targets.

Notes and Limitations

  • Data Gaps : Experimental data (e.g., IC₅₀, LogP) for the target compound are absent; predictions are based on structural analogues.
  • Crystallographic Challenges : The compound’s flexible methoxyethyl side chain may complicate crystallographic resolution, necessitating advanced refinement tools like SHELXD .
  • Contradictions: While methylsulfonyl groups generally enhance solubility, their placement in rigid scaffolds (e.g., imidazolidinone) may reduce membrane permeability compared to more flexible analogues.

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